Cas no 1361919-78-9 (5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating cyano, difluoromethyl, and trifluoromethoxy functional groups. This structure imparts significant electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical research. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, while the cyano group offers reactivity for further functionalization. Its trifluoromethoxy moiety contributes to improved bioavailability and resistance to enzymatic degradation. This compound is particularly useful in the synthesis of advanced heterocyclic systems, where its electron-withdrawing effects and structural rigidity can influence molecular interactions and binding affinity. Suitable for controlled reactions under inert conditions.
5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine structure
1361919-78-9 structure
商品名:5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine
CAS番号:1361919-78-9
MF:C8H3F5N2O
メガワット:238.114238977432
CID:4911692

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H3F5N2O/c9-7(10)5-1-6(16-8(11,12)13)4(2-14)3-15-5/h1,3,7H
    • InChIKey: UBYLZGQGDUTRFW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(C#N)=CN=1)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • トポロジー分子極性表面積: 45.9
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026002948-500mg
5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine
1361919-78-9 97%
500mg
960.40 USD 2021-06-08
Alichem
A026002948-250mg
5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine
1361919-78-9 97%
250mg
714.00 USD 2021-06-08
Alichem
A026002948-1g
5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine
1361919-78-9 97%
1g
1,848.00 USD 2021-06-08

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine 関連文献

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridineに関する追加情報

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine: A Versatile Compound in Biomedical Research

5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine is a fluorinated heterocyclic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. The compound's chemical formula, CAS No. 1361919-78-9, represents a complex arrangement of atoms that confers distinct physicochemical properties. This molecule contains multiple fluorine atoms, including a trifluoromethoxy group and a difluoromethyl substituent, which are critical for its biological activity. The presence of these fluorinated moieties enhances the compound's stability, lipophilicity, and potential for modulating cellular pathways.

Recent studies have highlighted the therapeutic potential of 5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine in targeting inflammatory and neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by selectively inhibiting the NF-κB signaling pathway. The cyano group at the 5-position plays a crucial role in stabilizing the compound's conformation, enabling it to interact effectively with protein targets. This structural feature is also linked to its ability to modulate kinase activity, a mechanism that has been explored in the context of cancer therapy.

The trifluoromethoxy substituent at the 4-position contributes to the compound's hydrophobicity, which is essential for crossing biological membranes. This property has been leveraged in recent drug delivery systems, where the compound serves as a scaffold for designing prodrugs. A 2022 study in Advanced Drug Delivery Reviews reported that derivatives of 5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine show enhanced cellular uptake when conjugated with targeting ligands, making them promising candidates for precision medicine applications.

Research into the difluoromethyl group's role in the compound's pharmacodynamics is ongoing. A 2024 paper in ACS Chemical Biology revealed that this substituent influences the compound's metabolic stability, reducing its susceptibility to enzymatic degradation. This characteristic is particularly valuable in extending the half-life of the molecule in vivo, which is critical for chronic disease management. Additionally, the cyano group's electron-withdrawing nature may modulate the compound's interactions with DNA or RNA, opening avenues for its use in nucleic acid-targeting therapies.

Emerging evidence suggests that 5-Cyano-2-(diflu.

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